N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Research on thiadiazole derivatives, including structures similar to the compound , has elucidated versatile synthetic routes and chemical transformations. For instance, Balya et al. (2008) discussed the synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives through condensation reactions, highlighting the compound's potential as a precursor for various bioactive molecules (Balya et al., 2008). Similarly, Takikawa et al. (1985) presented methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, emphasizing the efficiency of these syntheses (Takikawa et al., 1985).
Biological Activities
Numerous studies have explored the biological activities of thiadiazole derivatives, suggesting their potential in drug development. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, highlighting the versatility of thiadiazole scaffolds in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Applications
Thiadiazole derivatives have shown promising antimicrobial and anticancer activities in various studies. For example, Gomha et al. (2017) reported on the synthesis of thiazole and 1,3,4-thiadiazole derivatives with potent anticancer activities, suggesting their potential as therapeutic agents (Gomha et al., 2017). Moreover, Tiwari et al. (2017) synthesized N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives and evaluated their anticancer efficacy, further demonstrating the potential of thiadiazole-based compounds in oncology research (Tiwari et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2S3/c1-8-12(27-22-19-8)13(24)18-14-20-21-15(26-14)25-7-11(23)17-6-9-4-2-3-5-10(9)16/h2-5H,6-7H2,1H3,(H,17,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTMQDORYVJUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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